molecular formula C10H13NO2 B183825 2-(2,3-Dimethylphenoxy)acetamide CAS No. 35368-58-2

2-(2,3-Dimethylphenoxy)acetamide

Cat. No.: B183825
CAS No.: 35368-58-2
M. Wt: 179.22 g/mol
InChI Key: LJQBJASXPUGHKJ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, belonging to the class of phenoxyacetamide derivatives. These derivatives are recognized as a privileged scaffold in drug discovery due to their wide range of biological activities. The compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Phenoxyacetamide derivatives have demonstrated considerable promise in scientific studies, particularly as anticancer agents. Research on structurally similar compounds has revealed potent cytotoxic and anti-proliferative efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3), with mechanisms of action that can involve the induction of apoptosis and cell cycle arrest . Furthermore, this chemical class is actively investigated for its anticonvulsant properties. Analogous compounds, specifically those featuring a 2,6-dimethylphenoxyacetyl core, have shown protective effects in maximal electroshock seizure (MES) tests, indicating potential as novel antiepileptic drugs . Additional research avenues for related molecules include exploring anti-inflammatory and antimicrobial activities, highlighting the broad research utility of this compound family . The mechanism of action for phenoxyacetamide derivatives is multifaceted and can involve interactions with various molecular targets, such as enzymes or receptors. The phenoxyacetamide moiety, along with its substitution pattern, plays a crucial role in these interactions, potentially leading to the inhibition of key biological pathways . Attention : This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. It is not for administration to humans or animals.

Properties

CAS No.

35368-58-2

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12)

InChI Key

LJQBJASXPUGHKJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)N)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N)C

Origin of Product

United States

Comparison with Similar Compounds

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(2,3-dimethylphenoxy)acetamide and structurally related compounds:

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
This compound C21H23N3O5S 429.49 2,3-dimethylphenoxy, sulfamoylphenyl Complex sulfonamide linkage
N-(3-Acetylphenyl)-2-(2,4-DClP)acetamide C16H13Cl2NO3 338.19 2,4-dichlorophenoxy, acetylphenyl Halogenated phenoxy group
2-(Diethylamino)-N-(2,6-DMP)acetamide C14H22N2O 234.34 Diethylamino, 2,6-dimethylphenyl Local anesthetic (Lidocaine analog)
N-(3,4-Difluorophenyl)-2-(3,5-DMP)-DFA C17H14F4N2O2 366.30 3,5-dimethylphenoxy, difluoroacetamide Fluorinated backbone
2-Chloro-N-(2,3-DMP)-N-isopropylacetamide C14H19ClN2O 266.76 2,3-dimethylphenoxy, chloro, isopropylamino Herbicide precursor
Key Observations:
  • Substituent Effects: Electron-donating methyl groups (e.g., 2,3-dimethylphenoxy) increase steric hindrance and reduce acidity, impacting synthesis conditions and reactivity .
  • Sulfonamide Linkage: The sulfamoyl group in this compound may confer antimicrobial properties, as seen in related sulfonamide drugs .

Pharmacological Activity Comparisons

Key Findings:
  • Anticonvulsant Activity: Aroxyacetamides with simple phenoxy groups (e.g., compound XVI) show potent activity in maximal electroshock (MES) tests, suggesting that steric bulk from methyl groups (as in 2,3-dimethylphenoxy) could modulate efficacy .
  • Anti-Mycobacterial Potential: Piperidine-linked derivatives of this compound demonstrate targeted activity against Mycobacterium tuberculosis, likely via membrane disruption .
  • Local Anesthetic Analog : The 2,6-dimethylphenyl variant (Lidocaine analog) highlights how positional isomerism (2,3- vs. 2,6-substitution) alters pharmacological targets .

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-Dimethylphenoxy)acetamide in academic research?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Phenoxy-amide coupling : React 2,3-dimethylphenol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours. This method ensures selective ether bond formation .
  • Coupling agents : For derivatives, TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used to activate carboxylic acids for amide bond formation under mild conditions (room temperature, dry DCM) . Key considerations include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric control, and purification via recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons (6.5–7.5 ppm), methyl groups (2.0–2.5 ppm), and acetamide carbonyl signals (~170 ppm) .
  • Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What in vitro assays are appropriate for preliminary bioactivity evaluation?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods (e.g., Ellman’s assay for IC₅₀ values) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

  • Functional group modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the phenyl ring to enhance binding affinity. For example, 2-methyl-3-nitro derivatives show improved antimicrobial activity .
  • Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea groups to modulate solubility and target interactions .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., bacterial enzymes or cancer-related receptors) .

Q. What strategies resolve discrepancies in reported biological activities of this compound?

  • Purity validation : Re-analyze compounds via HPLC and NMR to rule out impurities (>99% purity required for reproducible assays) .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, cytotoxicity assays may vary by >20% due to serum batch differences .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • ADMET profiling : Use SwissADME to predict absorption (LogP ~2.5), metabolism (CYP450 interactions), and toxicity (Ames test predictions) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., with GROMACS) to assess binding stability over 100-ns trajectories .
  • Solubility optimization : Apply COSMO-RS models to design prodrugs (e.g., phosphate esters) for enhanced aqueous solubility .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

  • Single-crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and analyze using Mo-Kα radiation (λ = 0.71073 Å). Data refinement with SHELXL confirms bond angles and packing motifs .
  • Powder XRD : Compare experimental diffractograms with simulated patterns (Mercury software) to detect polymorphic forms .

Methodological Notes

  • Data contradiction analysis : Cross-validate experimental results with orthogonal techniques (e.g., LC-MS for purity if HPLC data conflicts) .
  • Synthetic scalability : Lab-scale reactions (1–10 mmol) can be transitioned to flow chemistry for gram-scale production using microreactors .

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